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Scolopendrasin II -

Scolopendrasin II

Catalog Number: EVT-244509
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of scolopendrasin II is the venom of the centipede Scolopendra subspinipes mutilans. Venoms from centipedes have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The extraction and characterization of scolopendrasin II typically involve methods such as liquid chromatography and mass spectrometry to ensure purity and identify its molecular structure .

Classification

Scolopendrasin II is classified under antimicrobial peptides. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell lysis. They are considered critical components of the immune system in many organisms, providing a first line of defense against pathogens.

Synthesis Analysis

Methods

The synthesis of scolopendrasin II is primarily achieved through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry that allows for the stepwise assembly of amino acids into peptides. This method enables precise control over the sequence and composition of the peptide .

Technical Details

  1. Solid-Phase Peptide Synthesis: This involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each coupling reaction is followed by deprotection steps to prepare for the next amino acid addition.
  2. Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate scolopendrasin II from other by-products.
  3. Characterization: The final product is characterized using mass spectrometry and analytical techniques to confirm its molecular weight and purity .
Molecular Structure Analysis

Structure

Scolopendrasin II has a specific amino acid sequence that contributes to its biological activity. The detailed structure can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, although specific structural data for scolopendrasin II may not be extensively documented in available literature.

Data

  • Molecular Weight: The molecular weight of scolopendrasin II has been reported around 1018 Da.
  • Amino Acid Sequence: The exact sequence may vary based on synthesis methods but typically includes several hydrophobic and charged residues that facilitate membrane interaction .
Chemical Reactions Analysis

Reactions

Scolopendrasin II exhibits various chemical reactions primarily related to its interaction with microbial membranes. These reactions include:

  1. Membrane Disruption: The peptide integrates into lipid bilayers, leading to pore formation or membrane destabilization.
  2. Antimicrobial Activity: Scolopendrasin II has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria, which involves binding to bacterial membranes and disrupting cellular integrity.

Technical Details

The effectiveness of scolopendrasin II can be quantified using assays such as minimum inhibitory concentration (MIC) tests against various bacterial strains, which provide insights into its potency and spectrum of activity .

Mechanism of Action

Process

The mechanism by which scolopendrasin II exerts its antimicrobial effects involves several steps:

  1. Binding: The peptide binds to negatively charged components of bacterial membranes.
  2. Insertion: It inserts itself into the lipid bilayer, causing structural changes.
  3. Pore Formation: This leads to the formation of pores that disrupt ion balance and cellular homeostasis, ultimately resulting in cell lysis.

Data

Studies indicate that scolopendrasin II's activity is concentration-dependent, with higher concentrations leading to increased rates of bacterial cell death .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Scolopendrasin II shows stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Toxicity: Preliminary studies suggest low toxicity towards mammalian cells, making it a candidate for therapeutic applications .
Applications

Scientific Uses

Scolopendrasin II has significant potential in various scientific fields:

  1. Antimicrobial Agents: Due to its effectiveness against a wide range of pathogens, it can be developed into new antimicrobial therapies.
  2. Drug Development: Its unique mechanism offers insights into designing novel drugs targeting bacterial infections resistant to conventional antibiotics.
  3. Biotechnology: Applications in food preservation and agricultural biocontrol are being explored due to its antimicrobial properties.
Bioinformatics-Driven Discovery and Computational Design of Scolopendrasin II

SVM Algorithm-Based Peptide Prediction and Sequence Optimization

The discovery of Scolopendrasin II exemplifies the power of machine learning in de novo antimicrobial peptide (AMP) design. Researchers performed de novo RNA sequencing of the centipede Scolopendra subspinipes mutilans and leveraged Support Vector Machine (SVM) algorithms to identify novel peptide candidates from transcriptomic data. The SVM model was trained on physicochemical descriptors of known AMPs, including charge, hydrophobicity, and structural motifs, enabling the prediction of sequences with high antimicrobial potential [2]. Key computational steps included:

  • Feature Extraction: Amino acid composition, dipeptide frequencies, and physicochemical properties were encoded as numerical vectors.
  • Hyperparameter Optimization: Sequential Minimal Optimization (SMO) refined the SVM’s discriminant function, enhancing prediction accuracy for amphipathic helices—a hallmark of membrane-targeting AMPs [1].
  • Sequence Filtering: Among thousands of candidate sequences, SVM scores prioritized peptides with cationic charge (+2 to +5) and moderate hydrophobicity (30–50%), leading to Scolopendrasin II’s selection [2].

Table 1: SVM Optimization Parameters for Scolopendrasin II Prediction

Feature SetKernel TypeAccuracy (%)Key Discriminants
Amino Acid CompositionRBF92.1Lys/Arg density, hydrophobic residue spacing
Dipeptide FrequenciesLinear88.7"KXXXK" motifs, terminal residues
Hybrid (AAC + PSSM)Polynomial95.2Position-specific scoring matrices (PSSM) [1]

The final 13-residue sequence (GIFKAIHKLISKGL-NH₂) was computationally optimized to maximize amphipathicity while minimizing hemolytic potential—achieving a >90% structural match to alpha-helical templates in AMP databases [2] [9].

Physicochemical Profiling for Antimicrobial Peptide Candidacy

Scolopendrasin II’s bioactivity stems from its structurally-driven membrane interactions, predicted via computational profiling:

  • Charge and Amphipathicity: A net charge of +4 at physiological pH enables electrostatic binding to anionic bacterial membranes. Molecular dynamics simulations revealed rapid association (<50 ns) with phosphatidylglycerol bilayers [2] [10].
  • Secondary Structure: Circular dichroism (CD) spectra confirmed SVM-predicted alpha-helical conformation (PDB: 2L24; 80% helicity in membrane mimics), with hydrophobic and cationic residues spatially segregated to form a membrane-permeabilizing surface [2].
  • Lipid Binding Specificity: Surface plasmon resonance (SPR) quantified high-affinity binding to lipoteichoic acid (Kd = 0.8 μM) and lipopolysaccharide (Kd = 1.2 μM), explaining its broad-spectrum activity against Gram-positive and Gram-negative pathogens [2].

Table 2: Physicochemical Properties of Scolopendrasin II

PropertyValueMethodologyBiological Implication
Net Charge (pH 7.4)+4Cationic residue countElectrostatic membrane targeting
Hydrophobicity (%)38%Eisenberg scaleMembrane insertion depth
Hydrophobic Moment0.65HeliQuest analysisAmphipathicity index
Predicted Aggregation PropensityLowTANGO algorithmReduced cytotoxicity
Hemolytic Activity (HC₅₀)>200 μMSheep erythrocyte assaySelectivity for bacterial cells [2] [8]

Notably, Scolopendrasin II maintains <10% hemolysis at antimicrobial concentrations, attributed to its optimized hydrophobic-to-cationic balance—validating SVM-based toxicity avoidance [2].

Comparative Analysis with Machine Learning-Generated Arthropod AMPs

Machine learning approaches for AMP discovery vary in methodology and output. Scolopendrasin II’s SVM-driven design contrasts with other arthropod-derived peptides:

  • N-Gram-Based AMPs (AGRAMP): Plant pathogen-targeting peptides use reduced amino acid alphabets (e.g., 3-letter: hydrophobic/charged/polar). Random Forest classifiers achieve 85–91% accuracy but prioritize short motifs ("LXL," "KXK") over tertiary structure [8].
  • Deep Learning Models (iAMPCN): Oyster mucus AMPs (e.g., P1–P4) were predicted via convolutional neural networks (CNNs) analyzing proteome-derived 43,000 peptides. These exhibit lower helicity (50–65%) but broader antifungal activity [3].
  • LZ Complexity Pairwise Algorithms: Centipede defensins identified by sequence alignment and Lempel-Ziv complexity show <30% sequence similarity to Scolopendrasin II but share conserved disulfide bonds [5].

Table 3: Machine Learning-Generated Arthropod AMPs

PeptideSource OrganismML MethodKey FeaturesAntimicrobial Spectrum
Scolopendrasin IICentipede (S. subspinipes)SVM with SMOCationic helix (net charge +4), low hydrophobicityGram± bacteria, Candida albicans
CoprisinDung Beetle (Copris tripartitus)RF + N-gramsβ-sheet dominant, high cysteineGram± bacteria, antibiotic-resistant strains
Mucin-derived P2Pacific Oyster (Crassostrea gigas)CNN (iAMPCN)Low charge (+1), high aggregation propensityE. coli, Vibrio parahaemolyticus
Defensin-like 4Scorpion (Urodacus elongatus)LZ complexityInhibitor cystine knot (ICK), triple β-sheetGram+ bacteria, limited Gram− coverage [2] [3] [5]

Scolopendrasin II outperforms peers in yeast inhibition (MIC = 8 μM against C. albicans), attributed to its SVM-optimized charge distribution—a feature underrepresented in n-gram and CNN models [2] [3] [8].

Properties

Product Name

Scolopendrasin II

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